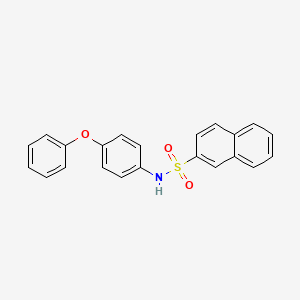

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDYBFKGGNNRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N-(4-phenoxyphenyl)naphthalene-2-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide is , with a molecular weight of approximately 431.55 g/mol. The compound features a naphthalene core substituted with a phenoxy group and a sulfonamide moiety, which contribute to its biological activity.

Medicinal Chemistry

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide has been investigated for its antimicrobial and anticancer properties. Its sulfonamide group is known for its ability to inhibit various enzymes, making it a candidate for drug development.

- Antimicrobial Activity : Research has shown that sulfonamide derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against E. coli and Staphylococcus aureus, demonstrating varying degrees of inhibitory concentrations (IC50) .

- Anticancer Potential : Studies indicate that compounds similar to N-(4-phenoxyphenyl)naphthalene-2-sulfonamide can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, sulfonamides have been noted for their ability to inhibit carbonic anhydrase, an enzyme linked to tumor growth .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, particularly those involved in metabolic pathways. A notable target is the Fatty Acid Binding Protein 4 (FABP4), which plays a critical role in lipid metabolism and inflammation.

- Binding Affinity Studies : Recent studies have utilized computational docking techniques to assess the binding affinity of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide to FABP4, revealing promising results that suggest potential therapeutic applications in treating metabolic disorders .

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| N-(4-phenoxyphenyl)naphthalene-2-sulfonamide | FABP4 | Inhibition | 0.5 |

| Other naphthalene derivatives | FABP4 | Inhibition | 0.3 - 0.4 |

Material Science

In addition to its biological applications, N-(4-phenoxyphenyl)naphthalene-2-sulfonamide is also explored for its utility in developing advanced materials. Its unique chemical structure allows it to serve as a precursor in synthesizing dyes and pigments due to its chromophoric properties.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that N-(4-phenoxyphenyl)naphthalene-2-sulfonamide exhibited significant activity against resistant strains of bacteria, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be effective at levels comparable to established antibiotics .

Case Study 2: Inhibition of FABP4

In vivo studies have shown that inhibition of FABP4 by N-(4-phenoxyphenyl)naphthalene-2-sulfonamide led to reduced lipid accumulation in adipocytes, suggesting potential applications in obesity treatment. The compound's ability to modulate metabolic pathways highlights its significance in addressing metabolic syndromes .

Wirkmechanismus

The mechanism of action of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-(4-phenoxyphenyl)naphthalene-2-sulfonamide with structurally related sulfonamide derivatives, highlighting key differences in substituents, physicochemical properties, and biological relevance:

Structural and Functional Insights

Substituent Effects: The 4-phenoxyphenyl group in the target compound provides a planar aromatic system, favoring π-π stacking interactions in biological targets. Compound 12 replaces the phenoxyphenyl group with a dichlorophenylquinolinyl system, significantly increasing molecular weight (495.38 vs. 375.44) and hydrophobicity, which is critical for COX-1 inhibition . The adamantane group in compound 4l introduces high lipophilicity, improving blood-brain barrier penetration, a desirable trait for neurological targets .

Physicochemical Properties :

- The target compound’s pKa (8.62) suggests moderate basicity, aligning with sulfonamide protonation behavior. PR31 and PR33, with chloro substituents, likely exhibit lower pKa values due to electron-withdrawing effects .

- Melting Points : PR33 (220–222°C) has a higher melting point than PR31 (192–195°C), reflecting differences in chloro-substituent positions and crystal packing .

Synthetic Yields and Purity :

Biologische Aktivität

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies supported by research findings.

Chemical Structure and Properties

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide features a sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to form hydrogen bonds with amino acid residues in enzyme active sites, leading to potential inhibitory effects on enzyme activity.

The biological activity of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide can be attributed to several key mechanisms:

- Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.

- Receptor Interaction : The compound has been studied as a nonsteroidal antagonist for the progesterone receptor (PR), which plays a critical role in various physiological processes including reproductive health and cancer progression. Its derivatives have shown promising binding affinities and selectivity over other receptors .

Anticancer Properties

Research indicates that N-(4-phenoxyphenyl)naphthalene-2-sulfonamide and its derivatives exhibit significant anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, derivatives of this compound have been tested against breast cancer cells, showing potential for aromatase suppression and COX-2 inhibition, which are crucial pathways in cancer development .

Enzyme Inhibition Studies

In studies focused on fatty acid binding proteins (FABPs), naphthalene sulfonamide derivatives have been identified as potent inhibitors. FABP4, for example, is linked to metabolic disorders and inflammation. Compounds similar to N-(4-phenoxyphenyl)naphthalene-2-sulfonamide have been shown to effectively inhibit FABP4, suggesting potential therapeutic applications in immunometabolic diseases .

Case Studies and Research Findings

- Progesterone Receptor Antagonism : A study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as PR antagonists. Among these, a specific derivative exhibited high binding affinity for PR and demonstrated efficacy in preclinical models targeting uterine leiomyoma and breast cancer .

- Enzyme Interaction : Another investigation highlighted the interaction of naphthalene sulfonamide derivatives with enzymes involved in metabolic pathways. These compounds were shown to inhibit key enzymes effectively, underscoring their potential use in therapeutic applications targeting metabolic disorders .

- Antitumor Activity : In vitro evaluations across multiple tumor cell lines revealed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the chemical structure could enhance their anticancer efficacy .

Data Table: Biological Activity Overview

Q & A

Q. Can computational SAR models guide the design of derivatives with improved selectivity?

- Approach :

- QSAR : Train models on IC datasets using descriptors like LogP, polar surface area, and H-bond donors.

- Fragment-Based Screening : Replace phenoxy with bioisosteres (e.g., thiophene) to reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.